9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

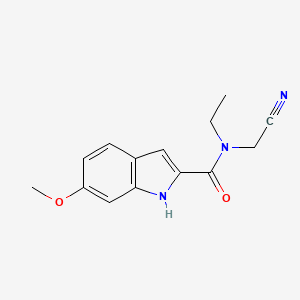

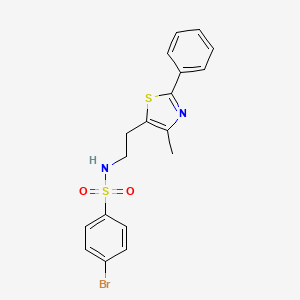

The compound “9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate” is a complex organic molecule. It is related to the fluorene family of compounds, which are polycyclic aromatic hydrocarbons .

Synthesis Analysis

The synthesis of fluorene derivatives often involves the use of air oxidation . For example, 9-fluorenones can be obtained from 9H-fluorenes by aerobic oxidation under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis

The molecular structure of fluorene derivatives can be quite complex. For instance, a related compound, N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]lysine, has a molecular formula of C21H24N2O4 .Chemical Reactions Analysis

The chemical reactions involving fluorene derivatives can be quite diverse. For instance, 9H-fluorenes can undergo air oxidation to form 9-fluorenones .Wissenschaftliche Forschungsanwendungen

Regioselectivity in Cycloaddition Reactions

Novikov et al. (2006) discussed the regioselectivity of 1,3-dipolar cycloaddition involving fluorinated fluoren-9-iminium ylides with heteroelement-containing dipolarophiles. This study provides a quantum-chemical analysis based on DFT, highlighting how the cycloaddition leads preferentially to 2,2-difluoro-substituted adducts, which can be significant in designing regioselective synthetic routes for complex organic molecules (Novikov et al., 2006).

Pseudopeptide Foldamers

Tomasini et al. (2003) explored the construction of pseudopeptide foldamers using a conformationally restricted building block similar to the chemical entity . This work showcases the potential of such molecules in developing novel foldameric structures that could serve as robust templates for diverse applications, indicating a pathway for designing biomimetic materials with specific functions (Tomasini et al., 2003).

Protection Groups in Synthesis

Gioeli and Chattopadhyaya (1982) highlighted the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for protecting hydroxy groups during the synthesis of complex organic molecules, demonstrating its utility in conjunction with various other protecting groups. This study underscores the importance of selecting appropriate protection strategies in synthetic chemistry, particularly in the synthesis of peptides and nucleotide analogs (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24-23(14-17-8-2-1-3-9-17)26(16-30-24)25(28)29-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2/t23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGUTGFRFSAHNN-QHCPKHFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(C(=O)O1)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N([C@H](C(=O)O1)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-ylmethyl (4S)-4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)

![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid](/img/structure/B2751418.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)

![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)

![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)